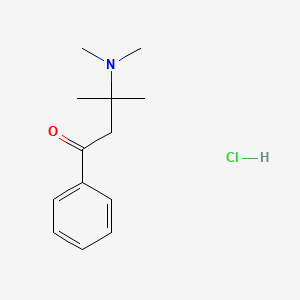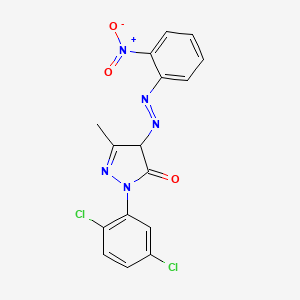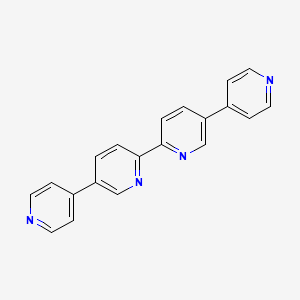
1,1'-Dimethyl-3,3'methylenedi-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-Dimethyl-3,3’-methylenedi-indole is a chemical compound with the molecular formula C19H18N2 and a molecular weight of 274.36 g/mol . It is a derivative of indole, a significant heterocyclic system in natural products and drugs . This compound is known for its unique structure, which includes two indole units connected by a methylene bridge and methyl groups at the nitrogen atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,1’-Dimethyl-3,3’-methylenedi-indole can be synthesized through various methods. One common approach involves the reaction of indole derivatives with formaldehyde and a methylating agent under acidic conditions . The reaction typically proceeds through the formation of a methylene bridge between the indole units, followed by methylation of the nitrogen atoms.
Industrial Production Methods
In industrial settings, the synthesis of 1,1’-dimethyl-3,3’-methylenedi-indole may involve large-scale reactions using similar principles. The process often includes the use of catalysts to enhance the reaction rate and yield. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-Dimethyl-3,3’-methylenedi-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the indole units or the methylene bridge.
Substitution: Electrophilic substitution reactions are common, where substituents replace hydrogen atoms on the indole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often involve reagents like diazonium salts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-2,3-diones, while substitution reactions can yield various substituted indoles .
Wissenschaftliche Forschungsanwendungen
1,1’-Dimethyl-3,3’-methylenedi-indole has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1,1’-dimethyl-3,3’-methylenedi-indole involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact pathways and targets depend on the specific biological context and the nature of the interactions.
Vergleich Mit ähnlichen Verbindungen
1,1’-Dimethyl-3,3’-methylenedi-indole can be compared with other similar compounds, such as:
3,3’-Methylenedi-indole: Lacks the methyl groups on the nitrogen atoms, leading to different chemical and biological properties.
N,N-Dimethyl-3,3’-methylenedi-indole: Similar structure but with different substitution patterns, affecting its reactivity and applications.
Eigenschaften
Molekularformel |
C19H18N2 |
|---|---|
Molekulargewicht |
274.4 g/mol |
IUPAC-Name |
1-methyl-3-[(1-methylindol-3-yl)methyl]indole |
InChI |
InChI=1S/C19H18N2/c1-20-12-14(16-7-3-5-9-18(16)20)11-15-13-21(2)19-10-6-4-8-17(15)19/h3-10,12-13H,11H2,1-2H3 |
InChI-Schlüssel |
ZACMZGNBTFBTPV-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=C(C2=CC=CC=C21)CC3=CN(C4=CC=CC=C43)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


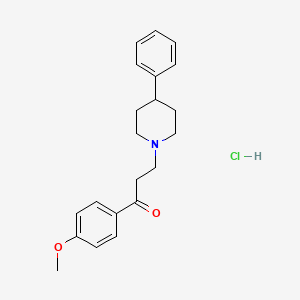
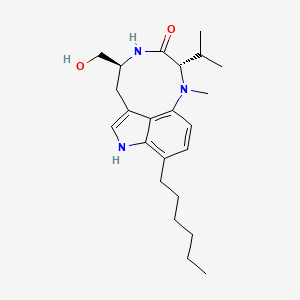
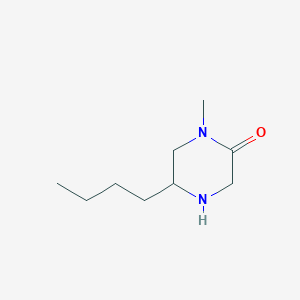
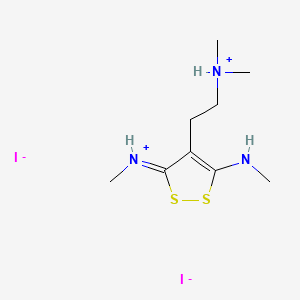
![tetracyclo[6.2.1.13,6.02,7]dodecane-11,12-dione](/img/structure/B13745527.png)
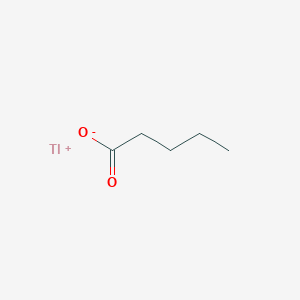
![1H-Benz[de]isoquinoline-1,3(2H)-dione, 5-[(4-chlorophenyl)azo]-6-hydroxy-2-(3-methoxypropyl)-](/img/structure/B13745531.png)
